6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane
Description
Properties
CAS No. |
2060005-02-7 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
6-ethylsulfonyl-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H13NO2S/c1-2-11(9,10)8-6-4-3-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI Key |
CLERXHOZWZSIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C2C1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method is efficient and allows for the gram-scale synthesis of the compound . Another method involves the annulation of a cyclopropane cycle to a pyrrole ring, which can be achieved using sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation reactions. These reactions require stringent conditions and expensive reagents, but they offer high yields and good atom economy .
Chemical Reactions Analysis
Types of Reactions
6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protease enzymes, which are crucial for the replication of certain viruses .
Comparison with Similar Compounds
Structural and Conformational Differences
The azabicyclo[3.1.0]hexane scaffold exhibits variable ring conformations (boat, chair, or flattened) depending on substituents. Key comparisons include:
6-Azabicyclo[3.1.0]hexane (Parent Compound)
- Structure : Unsubstituted bicyclic amine with molecular formula C₅H₉N (MW: 83.13) .
- Conformation : Strain from the fused cyclopropane and aziridine rings leads to high reactivity. Photochemical cyclization methods are often used for synthesis .
- Comparison : The ethanesulfonyl group in 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane adds steric hindrance and stabilizes the nitrogen lone pair via electron withdrawal, reducing nucleophilicity compared to the parent compound .
6-Tosyl-6-azabicyclo[3.1.0]hexane
- Structure : Features a bulkier p-toluenesulfonyl (tosyl) group instead of ethanesulfonyl.
- Conformation : X-ray studies of sulfonyl analogs (e.g., 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane) show a boat conformation in the bicyclic system due to steric interactions .
6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives
- Structure: Morpholino substituents at the 6-position.
- Conformation : Chair conformation observed in endo-3-methyl derivatives via NMR and X-ray analysis, whereas diastereomers adopt boat conformations .
- Comparison: Ethanesulfonyl’s electron-withdrawing nature may rigidify the ring system differently compared to morpholino’s electron-donating effects.
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane (BiDiMDAH)
- Structure : Dual methyl groups at the 6-position.
- Conformation : Flattened 5-membered ring due to H···H repulsions; torsional angle N5N1C2C3 = 0° .
- Comparison : Methyl groups induce steric repulsion without electronic effects, whereas ethanesulfonyl provides both steric and electronic modulation.
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane, a compound with a unique bicyclic structure, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C7H13N1O2S
- Molecular Weight : 175.25 g/mol
- CAS Number : 2060005-02-7
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is hypothesized to act as a modulator for certain neurotransmitter systems, potentially influencing opioid receptors given its structural similarities to known opioid antagonists.
Biological Activity Overview
Research studies have indicated that compounds structurally related to this compound exhibit various pharmacological effects:
- Opioid Receptor Antagonism : Similar compounds have shown efficacy as opioid receptor antagonists, suggesting potential applications in pain management and addiction treatment.
- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, impacting mood and cognitive functions.
- Antiviral Properties : Preliminary studies suggest potential antiviral activities, particularly against coronaviruses, by inhibiting viral proteases essential for replication.
Case Studies
- Opioid Receptor Studies : A study evaluated the structural analogs of azabicyclo compounds, including this compound, demonstrating significant binding affinity to μ, δ, and κ opioid receptors with varying potencies (K_i values ranging from 0.48 to 2.9 nM) .
- Antiviral Activity : In vitro studies indicated that derivatives of azabicyclo compounds exhibited inhibition of SARS-CoV-2 main protease (Mpro), with some analogs showing promising EC_50 values (e.g., 909 nM) .
Data Tables
| Biological Activity | Description | K_i / EC_50 Values |
|---|---|---|
| Opioid Receptor Antagonism | Binding affinity at μ, δ, κ receptors | K_i = 0.48 - 2.9 nM |
| Antiviral Activity | Inhibition of SARS-CoV-2 Mpro | EC_50 = 909 nM |
| Neurotransmitter Modulation | Potential effects on serotonin and dopamine pathways | Not quantified |
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step organic reactions focusing on creating the azabicyclo framework while incorporating the ethanesulfonyl group effectively . This structural modification is crucial for enhancing the compound's biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
